molecular formula C18H13B B1590881 4-Bromo-m-terphenyl CAS No. 54590-37-3

4-Bromo-m-terphenyl

Cat. No. B1590881
CAS RN: 54590-37-3
M. Wt: 309.2 g/mol
InChI Key: XWHCOAVJEOENNM-UHFFFAOYSA-N
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Description

4-Bromo-m-terphenyl (4-Bromo-m-TP) is an organic compound belonging to the terphenyl family of compounds. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 286.1 g/mol. 4-Bromo-m-TP is a versatile compound that is used in a variety of applications including organic synthesis, scientific research, and drug development.

Mechanism Of Action

4-Bromo-m-terphenyl acts as an inhibitor of an enzyme called cytochrome P450. This enzyme is responsible for metabolizing drugs in the body, and by inhibiting it, 4-Bromo-m-terphenyl can increase the potency of certain drugs. Additionally, 4-Bromo-m-terphenyl can act as an anti-inflammatory agent, as well as a vasodilator, which means it can increase the diameter of blood vessels.

Biochemical And Physiological Effects

4-Bromo-m-terphenyl has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Bromo-m-terphenyl can inhibit the activity of cytochrome P450, which can increase the potency of certain drugs. Additionally, 4-Bromo-m-terphenyl has been shown to act as an anti-inflammatory agent, as well as a vasodilator, which means it can increase the diameter of blood vessels.

Advantages And Limitations For Lab Experiments

4-Bromo-m-terphenyl has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-Bromo-m-terphenyl is its stability, which makes it an ideal compound for use in organic synthesis and drug development. Additionally, 4-Bromo-m-terphenyl is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of 4-Bromo-m-terphenyl in laboratory experiments. For example, 4-Bromo-m-terphenyl is highly toxic and should be handled with extreme caution. Additionally, 4-Bromo-m-terphenyl is highly reactive and can easily form by-products if not handled carefully.

Future Directions

There are a number of potential future directions for 4-Bromo-m-terphenyl. One potential direction is the development of new drugs and materials using 4-Bromo-m-terphenyl as a building block. Additionally, further research could be conducted to investigate the effects of 4-Bromo-m-terphenyl on other enzymes, as well as its potential for use in other applications. Finally, further research could be conducted to investigate the potential toxic effects of 4-Bromo-m-terphenyl and to develop methods for safe handling and disposal of the compound.

Scientific Research Applications

4-Bromo-m-terphenyl has been used in a variety of scientific research applications, including organic synthesis, drug development, and materials science. In organic synthesis, 4-Bromo-m-terphenyl is used as a building block to synthesize other compounds. In drug development, 4-Bromo-m-terphenyl is used to create new drugs and to study the effects of existing drugs. In materials science, 4-Bromo-m-terphenyl is used to create new materials with unique properties.

properties

IUPAC Name

1-bromo-4-(3-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHCOAVJEOENNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560474
Record name 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-m-terphenyl

CAS RN

54590-37-3
Record name 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,1':3',1''-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
JJE SCHMIDT, JA KRIMMEL… - The Journal of Organic …, 1960 - ACS Publications
… led us to the purification of 4'bromo-m-terphenyl prepared by both the Olgiati, … 4'-bromo-m-terphenyl. We havealso studied the composition of various samples of 4'-bromo-m-terphenyl …
Number of citations: 18 pubs.acs.org
CK Bradsher, I Swerlick - Journal of the American Chemical …, 1950 - ACS Publications
… 4-Bromo-m-terphenyl (VII).—Five grams of the hydrochloride … that used in the preparation of 4'-bromom-terphenyl (II). After … 155-157) (1.73 g.) and the expected 4-bromo-m-terphenyl (…
Number of citations: 11 pubs.acs.org
F Scotti - 1960 - search.proquest.com
… It was then decided to prepare 4-bromo-m-terphenyl. The bromo-diene was prepared by the … three, 4-bromo-m-terphenyl, 4-bromo-o-terphenyl and 4'=bromO“ m-terphenyl. Each of the …
Number of citations: 0 search.proquest.com
GF Woods, DD Centola, HE Ruskie… - Journal of the American …, 1960 - ACS Publications
… sium iodide, 3-xenylmagnesium bromide and 4-xenyllithium (n-butyllithium interchange) and the lithium derivative (interchange) from 4-bromo-m-terphenyl. The ketone was added in …
Number of citations: 14 pubs.acs.org
QW DECKER, HW POST - The Journal of Organic Chemistry, 1960 - ACS Publications
Chlorination of methyltriehlorosilane results in the formation of chloromethyltrichlorosilane from which triethylchloro-methylsilane and tri-n-propylchloromethylsilane can be prepared by …
Number of citations: 16 pubs.acs.org
GF WOODS, F SCOTTI - The Journal of Organic Chemistry, 1961 - ACS Publications
… unchanged 4'-bromo-m-terphenyl.Fraction three afforded 1 g. of m-terphenyl. … of 4'-bromo-m-terphenyl. l-(3-Keto-2-cyclohexenyl)-2,4-diphenylbenzene (XI)2 (3.9 g.) was added as a …
Number of citations: 22 pubs.acs.org
LL Woods, SM Shamma - Journal of Chemical and Engineering …, 1970 - ACS Publications
Five 3, 3'-biscoumarins, none of which have been reported previously, were synthesized by a modification of the Perkin reaction. • tV MIXTURE consisting of 0.1 mole of anhydrous …
Number of citations: 4 pubs.acs.org
WC Hammann, RM Schisla, JS Adams Jr… - Journal of Chemical …, 1970 - ACS Publications
… used as received in the preparation of 4'-bromo-m-terphenyl, intermediate for VII, 4'-[m-(m-… gradually increased to 160 C.and 20.6 grams (0.067 mole) of 4'-bromo-m-terphenyl, …
Number of citations: 6 pubs.acs.org
LA Errede, JM Hoyt, RS Gregorian - Journal of the American …, 1960 - ACS Publications
… Compound III, 4-bromo-m-terphenyl, was found to undergo the interchange reaction withn-butyllithium2 and subsequent reaction of the aryllithium with the enol ether of …
Number of citations: 34 pubs.acs.org
GF Woods, JC Oppelt, RB Isaacson - Journal of the American …, 1960 - ACS Publications
Of the possible methods of synthesis of branched polyphenyls we have explored the reaction of cyclo-hexenones with aryl Grignard reagents or lithium derivatives. The branching can …
Number of citations: 15 pubs.acs.org

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